Allylbromodimethylsilane
Overview
Description
Allylbromodimethylsilane is a chemical compound with the linear formula H2C=CHCH2Si(CH3)2Br . It has a molecular weight of 179.13 . This compound is used in protection and deprotection reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula H2C=CHCH2Si(CH3)2Br . The compound contains an allyl group (H2C=CHCH2-) bonded to a dimethylsilyl group (Si(CH3)2) through a bromine atom .
Physical and Chemical Properties Analysis
This compound has a density of 1.155 g/mL at 25 °C (lit.) . It has a boiling point of 130 °C (lit.) . The refractive index n20/D is 1.457 (lit.) .
Scientific Research Applications
Synthesis and Catalysis
Allylsilanes in Organic Synthesis – Recent Developments
Allylsilanes, a category to which Allylbromodimethylsilane belongs, have been extensively utilized in organic synthesis over the past decades. Their applications include transformations through electrophilic, radical, and organometallic processes, with a special emphasis on stereocontrol arising from these reactions. This makes this compound a valuable reagent in the synthesis of complex molecules with defined stereochemistry, facilitating the creation of compounds with potential pharmaceutical applications (Chabaud, James, & Landais, 2004).
Material Science and Engineering
Catalytic Asymmetric Synthesis of Allylsilanes
A study demonstrated a new method for the synthesis of chiral allylsilanes, including this compound, through a rhodium-catalyzed asymmetric 1,4-addition. This method allows for the creation of allylsilanes with high yield and enantiomeric excess, which can be further used for stereoselective intramolecular allylation reactions. Such processes are crucial for the development of new materials and chemicals with specific optical properties (Shintani et al., 2007).
Organic Chemistry
Synthesis of Cyclopentanols, Oxetanes, and Tetrahydrofurans
Allyldimethyltritylsilane, a compound related to this compound, has been used for the synthesis of various cyclic compounds such as cyclopentanols, oxetanes, and tetrahydrofurans through reactions with electron-deficient olefins. This showcases the versatility of allylsilanes in synthesizing a wide range of organic molecules, which can serve as building blocks in pharmaceuticals, agrochemicals, and materials science (Groaning, Brengel, & Meyers, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Allylbromodimethylsilane is a chemical compound with the molecular formula H2C=CHCH2Si(CH3)2Br
It is known that silanes, such as this compound, are often used in organic synthesis for protection and deprotection reactions .
Mode of Action
The mode of action of this compound is primarily through electrophilic addition . The carbon-silicon bond in this compound is highly electron-releasing, which can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group .
Biochemical Pathways
It’s known that silanes play a crucial role in various biochemical reactions, particularly in the field of proteomics .
Pharmacokinetics
The general principles of pharmacokinetics, including absorption, distribution, metabolism, and excretion (adme), would apply . The compound’s bioavailability would be influenced by these factors, as well as its molecular weight (179.13 g/mol) and physicochemical properties such as its boiling point (130 °C) and density (1.155 g/mL at 25 °C) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances. For instance, its boiling point suggests that it would be stable at normal room temperature but would undergo phase change at higher temperatures .
Properties
IUPAC Name |
bromo-dimethyl-prop-2-enylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEGFNIHBZYLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403306 | |
Record name | Allylbromodimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-93-9 | |
Record name | Allylbromodimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 302911-93-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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